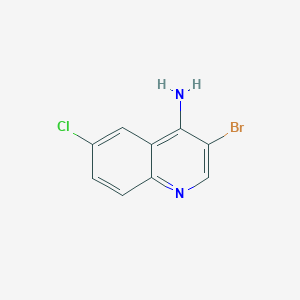

3-Bromo-6-chloroquinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1065088-30-3 |

|---|---|

Molecular Formula |

C9H6BrClN2 |

Molecular Weight |

257.51 g/mol |

IUPAC Name |

3-bromo-6-chloroquinolin-4-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13) |

InChI Key |

PJVBMHRPJKFPJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6 Chloroquinolin 4 Amine

Reactivity of Halogen Atoms (Bromine and Chlorine) on the Quinoline (B57606) Ring

The quinoline ring system of 3-Bromo-6-chloroquinolin-4-amine features two distinct halogen atoms: a bromine atom at the 3-position and a chlorine atom at the 6-position. The differing electronic environments and bond strengths of the C-Br and C-Cl bonds allow for chemoselective reactions, where one halogen can be selectively targeted over the other. This differential reactivity is pivotal for the stepwise construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. snnu.edu.cn In the context of this compound, these reactions provide a versatile platform for introducing a wide range of substituents onto the quinoline scaffold. The choice of catalyst, ligands, and reaction conditions can often dictate the chemoselectivity of the coupling, favoring either the more reactive C-Br bond or the less reactive C-Cl bond.

The Suzuki-Miyaura coupling is a widely employed method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and their esters. nih.gov In the case of dihalogenated substrates, the relative reactivity of the halogens often dictates the site of coupling. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the 3-position of this compound. However, ligand choice can influence this selectivity. researchgate.net For instance, bulkier phosphine (B1218219) ligands may favor reaction at the bromide, while smaller ligands might show selectivity for other leaving groups like triflates. researchgate.net

Reaction Scheme: A general representation of the Suzuki-Miyaura coupling involves the reaction of the haloquinoline with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding substituted quinoline.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield |

| 3-Bromo-4-trifloyl-thiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 3-Phenyl-4-trifloyl-thiophene | High |

| 3-Bromo-4-trifloyl-thiophene | Phenylboronic acid | Pd(tBu₃P)₂ | Na₂CO₃ | Toluene | 4-Trifloyl-3-phenyl-thiophene | High |

| ortho-Bromoanilines | Various boronic esters | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Substituted anilines | Good to Excellent nih.gov |

| 4-Bromo- wikipedia.orglibretexts.orgnih.govtriazolo[1,5-a]pyridine | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Not specified | 4-Aryltriazolo[1,5-a]pyridines | Moderate to Good chemrxiv.org |

This table illustrates the versatility of the Suzuki-Miyaura coupling with various substrates and catalyst systems, highlighting how ligand choice can influence chemoselectivity.

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in various fields. libretexts.org The reaction is typically conducted under mild, anaerobic conditions. organic-chemistry.org For this compound, the greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the 3-position.

Reaction Scheme: The Sonogashira coupling of this compound with a terminal alkyne would proceed in the presence of a palladium catalyst, a copper(I) salt, and a base to afford the 3-alkynyl-6-chloroquinolin-4-amine.

Table 2: Conditions for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature |

| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine (e.g., Diethylamine) | Amine or other organic solvents | Room Temperature wikipedia.org |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temperature nih.gov |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temperature nih.gov |

| 4-Bromo-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temperature nih.gov |

This table provides examples of typical conditions used for Sonogashira coupling reactions, demonstrating the mild conditions under which these transformations can be achieved.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org In the case of this compound, this reaction allows for the introduction of a variety of amino groups at either the 3- or 6-position, depending on the reaction conditions and the relative reactivity of the two halogen atoms. Selective amination of an aryl bromide in the presence of an activated heteroaryl chloride has been demonstrated, showcasing the potential for controlled functionalization. nih.gov

Reaction Scheme: The Buchwald-Hartwig amination of this compound with a primary or secondary amine would utilize a palladium catalyst and a base to yield the corresponding amino-substituted quinoline.

Table 3: Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Generation | Ligands | Comments |

| First Generation | Monodentate phosphine ligands (e.g., P(o-tolyl)₃) | Initial systems with limitations in substrate scope. libretexts.org |

| Second Generation | Bidentate phosphine ligands (e.g., BINAP, DPPF) | Provided reliable extension to primary amines and efficient coupling of aryl iodides and triflates. wikipedia.org |

| Sterically Hindered Ligands | Bulky monophosphine ligands (e.g., XPhos, RuPhos, SPhos) | Allow for coupling of a wide range of amines and aryl halides under mild conditions. nih.gov |

This table outlines the evolution of catalyst systems for the Buchwald-Hartwig amination, with each generation offering broader applicability and milder reaction conditions.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is highly versatile for the formation of C-C bonds, including sp²-sp³, sp²-sp², and sp²-sp linkages. nih.gov The reactivity of organozinc reagents can be tuned, and the reaction often proceeds with high stereospecificity. For this compound, Negishi coupling offers another avenue for selective C-C bond formation, typically at the more reactive C-Br position. The difference in reactivity between aryl iodides and bromides (ArI > ArBr) has been exploited in Negishi couplings for selective synthesis. researchgate.net

Reaction Scheme: A Negishi coupling of this compound with an organozinc reagent would be catalyzed by a palladium or nickel complex to yield the corresponding substituted quinoline.

Table 4: Catalyst Systems for Negishi Coupling

| Catalyst | Ligand | Substrates |

| Pd(dba)₂ | X-Phos | Heteroaryl halides with alkylzinc halides. nih.gov |

| Pd(OAc)₂ or Pd₂(dba)₃ | P(o-Tol)₃ | α-Amino acid-derived organozinc iodides with aromatic bromides. researchgate.net |

| Pd[PtBu₃]₂ | - | α-Amino acid-derived organozinc iodides with aromatic bromides. researchgate.net |

| Nickel-N-Heterocyclic Carbene Complexes | - | Aryl chlorides. organic-chemistry.org |

This table showcases various catalyst systems employed in Negishi coupling reactions, highlighting their application with different substrates.

Nucleophilic Substitution Reactions Involving Halogen Sites

Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of aryl halides. In the quinoline system, the electron-withdrawing nature of the nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. While the 4-amino group in the title compound is already present, the halogen at the 6-position can potentially undergo nucleophilic substitution, although this is generally less facile than substitution at the 2- or 4-positions. The presence of other electron-withdrawing groups can enhance the reactivity towards SNAr. Reactions of halo-substituted nitropyridines with amines have been studied, and in some cases, unexpected nitro-group migrations have been observed, indicating complex reaction pathways. clockss.orgresearchgate.net For 4-chloroquinolines, direct coupling with amines via SNAr is a common method for synthesizing 4-aminoquinolines. nih.gov

Reaction Scheme: A nucleophilic substitution reaction on this compound would involve the displacement of the chlorine atom at the 6-position by a nucleophile.

Table 5: Examples of Nucleophilic Substitution on Halogenated Heterocycles

| Substrate | Nucleophile | Conditions | Product |

| 6-bromo-4-chloroquinoline (B1276899) | 3-(difluoromethyl)aniline | Reflux, 16 hours, Hünig's base | 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine |

| 2-chloroquinoline-3-carbaldehyde analogs | Morpholine | Dimethylaminopyridine | 2-morpholinoquinoline-3-carbaldehydes |

| 3-Bromo-4-nitropyridine | Amines | Polar aprotic solvents | Expected substitution products and nitro-group migration products clockss.org |

This table provides examples of nucleophilic substitution reactions on related halogenated heterocyclic systems, illustrating the types of transformations that are possible.

Reactivity of the Amine Functionality at C-4

The primary amine group at the C-4 position of the quinoline ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and condensation reactions. These transformations are fundamental in the construction of diverse molecular architectures with potential applications in drug discovery.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the C-4 amino group readily allows for acylation and sulfonylation reactions. These reactions are typically carried out to introduce amide and sulfonamide functionalities, respectively, which can significantly alter the compound's physicochemical and biological properties.

Acylation Reactions: The acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides. For instance, treatment of a hydroxyamino acid with acetic anhydride (B1165640) in the presence of an acid catalyst can lead to chemoselective O-acylation, highlighting that reaction conditions are crucial for directing the site of acylation when other nucleophilic groups are present. preprints.org In a suitable acidic medium, the protonation of the amino group can prevent its acylation, favoring the reaction at other sites. preprints.org

Sulfonylation Reactions: Similarly, sulfonylation is accomplished by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the HCl generated. These reactions lead to the formation of stable sulfonamide linkages.

A representative table for these reactions is provided below:

| Reactant | Reagent | Product | Conditions |

| This compound | Acetyl chloride | N-(3-bromo-6-chloroquinolin-4-yl)acetamide | Base (e.g., pyridine), inert solvent |

| This compound | p-Toluenesulfonyl chloride | N-(3-bromo-6-chloroquinolin-4-yl)-4-methylbenzenesulfonamide | Base (e.g., triethylamine), inert solvent |

Alkylation and Arylation of the Amino Group

The amino group at C-4 can also undergo alkylation and arylation to introduce further diversity.

Alkylation: N-alkylation can be achieved using alkyl halides. For example, the reaction of spirohydantoin with 1,5-dibromopentane (B145557) in the presence of potassium carbonate in acetonitrile (B52724) leads to N-alkylation. mdpi.com

Arylation: The Buchwald-Hartwig amination has emerged as a powerful method for the N-arylation of amines. nih.govnih.govucsf.edu This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. nih.govucsf.edu The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. reddit.com Different generations of catalyst systems have been developed to expand the scope of the reaction to a wide range of amines and aryl halides under milder conditions. nih.gov It is noteworthy that the choice of ligand and base can be critical for the success of the reaction. reddit.com

A general scheme for the Buchwald-Hartwig amination is shown below:

| Reactant | Aryl Halide | Catalyst/Ligand | Base | Product |

| This compound | Aryl-X (X=Br, I) | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos) | Strong base (e.g., NaOtBu) | N-Aryl-3-bromo-6-chloroquinolin-4-amine |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. These reactions are often catalyzed by acids and can be reversible. The formation of pyridines from the condensation of piperidine (B6355638) and aromatic aldehydes is a classic example of such transformations. nih.gov The reaction of amines with aromatic aldehydes and isocyanides can also lead to the formation of N-alkyl α-amino amide products. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. In quinoline, electrophilic substitution preferentially occurs on the benzene (B151609) ring (carbocycle) at positions 5 and 8 due to its higher electron density compared to the pyridine (B92270) ring. reddit.comquimicaorganica.orgvaia.com The stability of the cationic intermediate formed during the reaction dictates this regioselectivity. vaia.com The presence of the deactivating chloro group at C-6 and the bromo and amino groups at C-3 and C-4, respectively, will further influence the position of substitution. The amino group is a strong activating group, while the halogens are deactivating but ortho-, para-directing. The interplay of these electronic effects will determine the outcome of electrophilic substitution reactions such as nitration, halogenation, and sulfonation. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like ICl, I2, and Br2 can afford 3-halogen-substituted quinolines. nih.gov

"Click Chemistry" Applications for Triazole Hybrid Formation with Quinoline Scaffolds

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgsigmaaldrich.comnih.gov This reaction has found extensive use in medicinal chemistry for creating hybrid molecules. nih.gov

To utilize this chemistry with this compound, one of the functionalities, either an azide (B81097) or a terminal alkyne, needs to be introduced onto the quinoline scaffold or a reaction partner. For example, the amino group at C-4 could be converted to an azide, or a propargyl group could be introduced via N-alkylation. Alternatively, the halogen atoms at C-3 or C-6 could potentially be functionalized to introduce an alkyne or azide group through cross-coupling reactions. The resulting functionalized quinoline can then be "clicked" with a complementary alkyne or azide to form a triazole-linked hybrid molecule. The synthesis of 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde demonstrates the application of CuAAC in creating complex quinoline-triazole hybrids. nih.gov

Chemo- and Regioselective Transformations for Advanced Derivatization

The presence of two different halogen atoms (bromo at C-3 and chloro at C-6) on the quinoline ring of this compound offers opportunities for selective derivatization through cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under specific catalytic conditions allows for regioselective transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. The C-Br bond is generally more reactive than the C-Cl bond in these reactions, allowing for selective functionalization at the C-3 position while leaving the C-6 chloro substituent intact. For instance, a regioselective Suzuki-Miyaura cross-coupling has been successfully applied to 2,4-dihalooxazoles. nih.gov Similarly, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can be selectively performed at the more reactive C-Br bond. quimicaorganica.orgresearchgate.net

This chemo- and regioselectivity is crucial for the stepwise and controlled elaboration of the quinoline scaffold, enabling the synthesis of complex, highly substituted quinoline derivatives. The synthesis of ring-substituted 4-aminoquinolines has been explored for their antimalarial activities, highlighting the importance of derivatization at various positions of the quinoline ring. nih.govucsf.edu

A table summarizing the potential chemo- and regioselective cross-coupling reactions is presented below:

| Reaction Type | Coupling Partner | Catalyst System | Selective Position | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | C-3 (over C-6) | 3-Aryl-6-chloroquinolin-4-amine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-3 (over C-6) | 3-Alkynyl-6-chloroquinolin-4-amine |

Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 6 Chloroquinolin 4 Amine

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and providing insights into the conformational aspects of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For 3-Bromo-6-chloroquinolin-4-amine, the FT-IR spectrum is expected to exhibit several key absorption bands. The presence of the primary amine (-NH₂) group would be indicated by a pair of medium to weak stretching vibrations in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline (B57606) ring are anticipated to appear around 3100-3000 cm⁻¹.

The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is likely to be observed in the 1350-1250 cm⁻¹ range. The C-Cl stretching vibration typically appears as a strong band in the 800-600 cm⁻¹ region, while the C-Br stretching vibration is expected at lower wavenumbers, generally between 650 and 550 cm⁻¹. researchgate.net

Expected FT-IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3200 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Quinoline Ring | C=C and C=N Stretch | 1650-1450 |

| Aromatic Amine | C-N Stretch | 1350-1250 |

| Aryl Halide | C-Cl Stretch | 800-600 |

| Aryl Halide | C-Br Stretch | 650-550 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide confirmatory evidence for the quinoline ring system through its characteristic ring stretching and breathing modes. The C-Br and C-Cl stretching vibrations are also typically Raman active. In studies of related molecules like chloroquine (B1663885), Raman spectroscopy has been used to study interactions with biological targets by observing shifts in the quinoline ring modes. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum, likely recorded in a solvent such as DMSO-d₆, would show distinct signals for the aromatic protons and the amine protons.

The amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The quinoline ring has four protons. The proton at C2 is expected to be a singlet due to the adjacent bromine at C3. The protons at C5, C7, and C8 will form an ABC spin system. The proton at C5, being ortho to the electron-donating amine group, will likely be the most upfield of the aromatic signals. The proton at C7 will be a doublet, and the proton at C8 will be a doublet of doublets, with their exact chemical shifts influenced by the chlorine at C6.

Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H2 | ~8.5 | Singlet (s) | - |

| H5 | ~7.5 | Doublet (d) | ~9.0 |

| H7 | ~7.8 | Doublet of Doublets (dd) | ~9.0, ~2.0 |

| H8 | ~8.2 | Doublet (d) | ~2.0 |

| NH₂ | Variable | Broad Singlet (br s) | - |

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. This compound has nine carbon atoms in the quinoline ring system, and each is expected to produce a distinct signal in the broadband-decoupled ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by the substituents. The carbon atom C4, bonded to the electron-donating amine group, will be significantly shielded. Conversely, carbons C3 and C6, bonded to the electronegative bromine and chlorine atoms respectively, will be deshielded. The effect of bromine on the ipso-carbon (C3) can sometimes be anomalous due to the 'heavy atom effect', potentially causing an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com

Expected ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~110 |

| C4 | ~145 |

| C4a | ~148 |

| C5 | ~125 |

| C6 | ~130 |

| C7 | ~128 |

| C8 | ~122 |

| C8a | ~140 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the benzene (B151609) part of the quinoline ring (H5, H7, and H8), helping to trace their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for C2, C5, C7, and C8 based on the assignments of their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the H2 proton would show correlations to C3, C4, and C8a. The amine protons could show correlations to C3, C4, and C4a. These long-range correlations are key to piecing together the entire molecular structure. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of whether they are bonded. It can be used to confirm through-space proximities, for example, between the amine protons and the H5 proton.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this case is the quinoline ring system, which is rich in π-electrons.

The absorption spectrum of organic molecules is primarily due to transitions involving n, σ, and π electrons. libretexts.org For aromatic systems like quinoline, the most significant absorptions in the 200-800 nm range arise from π → π* and n → π* transitions. libretexts.orgresearchgate.net The quinoline core itself exhibits complex absorption bands. The introduction of substituents—a bromine atom, a chlorine atom, and an amino group—onto this core significantly influences the resulting spectrum.

The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. Typically, the lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the quinoline ring, an effect known as conjugation. This interaction generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths). Halogen substituents (Br and Cl) also act as auxochromes and can contribute to shifts in the absorption maxima.

While a specific experimental spectrum for this compound is not detailed in the referenced literature, the expected electronic transitions for similar quinoline derivatives are well-documented. researchgate.netresearchgate.net Studies on other substituted quinolines show characteristic absorption peaks corresponding to π-π* and n-π* transitions. researchgate.net For instance, certain thiophene-substituted quinolines display absorption peaks at 249 nm and 316 nm, attributed to π-π* and n-π* transitions, respectively. researchgate.net The precise λmax values for this compound would be dependent on the solvent used, as solvatochromic effects can alter the energy levels of the electronic states.

Table 1: Expected UV-Vis Absorption Characteristics for this compound This table is predictive, based on the general characteristics of substituted quinolines.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 220 - 350 | High-intensity absorption arising from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic quinoline system. |

| n → π | 300 - 450 | Lower-intensity absorption resulting from the promotion of a non-bonding electron (from the nitrogen of the amine or quinoline ring) to a π antibonding orbital. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. libretexts.org For this compound, HRMS provides an exact mass, which can be used to unequivocally confirm its molecular formula, C₉H₆BrClN₂. chemaxon.com

A key feature in the mass spectrum of a halogenated compound is the presence of characteristic isotopic patterns. chemguide.co.uk Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). libretexts.org This results in two peaks of almost equal intensity (a 1:1 ratio) separated by 2 Da for any fragment containing a single bromine atom. chemguide.co.ukmiamioh.edu Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This leads to a characteristic M+2 peak with an intensity that is roughly one-third that of the M peak (a 3:1 ratio) for any ion containing one chlorine atom. chemguide.co.ukmiamioh.edu

The molecular ion of this compound will, therefore, exhibit a complex and highly distinctive cluster of peaks due to the combined isotopic contributions of both bromine and chlorine. docbrown.info The expected pattern for the molecular ion [C₉H₆BrClN₂]⁺ would consist of four main peaks. By calculating the probabilities of each isotopic combination, a theoretical pattern can be generated, which should match the experimental data from HRMS.

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of small, stable molecules. nih.govnih.gov A characteristic fragmentation for the quinoline ring system is the loss of hydrogen cyanide (HCN), which would result in a fragment ion with the formula [C₈H₅BrCl]⁺˙. rsc.org Other likely fragmentations could involve the loss of the halogen atoms (Br or Cl) as radicals.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound Calculated based on the natural abundance of the most common isotopes.

| Isotopic Composition | Nominal m/z | Relative Abundance (Approximate %) |

| [C₉H₆⁷⁹Br³⁵ClN₂]⁺ | 256 | 100 |

| [C₉H₆⁸¹Br³⁵ClN₂]⁺ or [C₉H₆⁷⁹Br³⁷ClN₂]⁺ | 258 | ~131 (98 + 33) |

| [C₉H₆⁸¹Br³⁷ClN₂]⁺ | 260 | ~32 |

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

Although a specific crystal structure for this compound is not available in the cited literature, predictions can be made based on known structures of similar quinoline derivatives. researchgate.net The quinoline ring system itself is expected to be largely planar. researchgate.net The precise positions of the bromine, chlorine, and amine substituents on this planar scaffold would be determined, confirming the 3, 4, and 6 positions, respectively.

The analysis of crystal packing provides insight into the intermolecular forces that stabilize the solid-state structure. nih.govweizmann.ac.il For this compound, several types of non-covalent interactions are anticipated:

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. These interactions are expected to play a significant role in the crystal packing, potentially forming chains or sheets of molecules.

Halogen Bonding: Both chlorine and bromine atoms can act as halogen bond donors, interacting with Lewis basic sites like the nitrogen atoms of neighboring molecules.

π-π Stacking: The planar aromatic quinoline rings can stack on top of one another, stabilized by attractive van der Waals forces.

The combination of these interactions will dictate the final supramolecular architecture of the crystal. weizmann.ac.il

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. davidson.edu The results are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound. youtube.com This experimental data is then compared against the theoretical composition calculated from the proposed molecular formula (C₉H₆BrClN₂) to verify its accuracy. ma.edu

The process typically involves the combustion of a precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen. The percentages of the halogen atoms, bromine and chlorine, are typically determined through separate methods, such as Schöniger oxidation followed by ion chromatography or titration.

For this compound, the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements. The experimental results must fall within a narrow margin of error of these theoretical values to confirm the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, validates the molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₉H₆BrClN₂) Based on a molecular weight of 257.52 g/mol.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 41.98 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.35 |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.03 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.77 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.88 |

| Total | 257.518 | 100.00 |

Theoretical and Computational Investigations of 3 Bromo 6 Chloroquinolin 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For 3-Bromo-6-chloroquinolin-4-amine, DFT calculations would provide significant insights into its molecular characteristics.

Geometry Optimization and Conformational Analysis

The initial step in a DFT study involves geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Based on studies of similar molecules, such as other quinoline (B57606) derivatives and halogenated anilines, the quinoline core is expected to be largely planar. The exocyclic amino group (-NH2) at position 4 would have specific C-N bond lengths and angles relative to the ring. The bromine at position 3 and chlorine at position 6 will also influence the local geometry of the aromatic system. The presence of the bulky bromine atom adjacent to the amino group may cause some steric hindrance, potentially leading to slight out-of-plane distortions of the amino group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C3-Br | ~1.90 |

| C6-Cl | ~1.74 |

| C4-N | ~1.38 |

| N-H | ~1.01 |

| Bond Angles (°) ** | |

| C2-C3-Br | ~120 |

| C5-C6-Cl | ~120 |

| C3-C4-N | ~121 |

| H-N-H | ~115 |

| Dihedral Angles (°) ** | |

| C2-C3-C4-N | ~0 (near planar) |

Note: These values are estimations based on typical bond lengths and angles found in related structures from computational studies and are not from direct experimental or computational data for this compound.

Electronic Structure Analysis (e.g., Orbital Energies, HOMO-LUMO Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests that a molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, reflecting its electron-donating nature. The LUMO is likely to be distributed over the aromatic system, particularly influenced by the electron-withdrawing halogen atoms. The presence of both electron-donating (amino) and electron-withdrawing (bromo, chloro) groups would modulate the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest energy electron acceptor orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates chemical reactivity and kinetic stability. |

Note: These are estimated energy ranges based on DFT studies of similar substituted quinoline and aniline (B41778) derivatives.

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.

C=C and C=N stretching of the quinoline ring: Expected between 1400-1600 cm⁻¹.

C-Br stretching: Generally found in the lower frequency region, around 500-600 cm⁻¹.

C-Cl stretching: Typically observed around 600-800 cm⁻¹.

These predicted frequencies can be compared with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound:

Negative potential (red/yellow regions): These areas are electron-rich and are susceptible to electrophilic attack. Such regions would be expected around the nitrogen atom of the quinoline ring and potentially the amino group.

Positive potential (blue regions): These areas are electron-poor and are prone to nucleophilic attack. Positive potentials are often observed around the hydrogen atoms of the amino group and on the carbon atoms bonded to the electronegative halogen atoms.

The MEP map would visually confirm the electronic effects of the various substituents on the quinoline framework.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of different atomic sites within the molecule, quantum chemical descriptors can be calculated.

Fukui Functions and Local Softness Analysis for Reaction Sites

Fukui functions are used in DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The local softness is derived from the Fukui function and provides a measure of the reactivity of a specific atom.

f(r)⁺: Indicates the propensity of a site to accept an electron (nucleophilic attack). For this compound, the carbon atoms attached to the halogens would likely have higher values.

f(r)⁻: Indicates the propensity of a site to donate an electron (electrophilic attack). The nitrogen atoms and certain carbon atoms in the quinoline ring are expected to be the primary sites for this type of attack.

Analysis of these indices would provide a more detailed and quantitative picture of the chemical reactivity of this compound, complementing the qualitative insights from MEP maps.

Electrophilicity and Nucleophilicity Indices

The reactivity of a molecule is fundamentally governed by its ability to accept or donate electrons. Electrophilicity and nucleophilicity indices, derived from conceptual density functional theory (DFT), are quantitative measures of these tendencies.

Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) is expected to increase its electrophilicity compared to the parent quinoline molecule. The electron-donating amino group at the 4-position would slightly counteract this effect.

While precise calculated values for this compound are not available, a qualitative comparison with related compounds can be made. The introduction of halogens generally enhances electrophilicity.

Table 1: Illustrative Global Reactivity Descriptors for Quinoline Derivatives (Estimated)

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Quinoline | 3.5 | 3.0 | 2.04 |

| 4-Aminoquinoline (B48711) | 3.2 | 2.8 | 1.83 |

| This compound | 3.8 | 2.5 | 2.89 |

Note: The values in this table are illustrative estimates based on general trends and are not from direct computational studies of this compound.

Analysis of Intramolecular Interactions

The three-dimensional structure and stability of this compound are influenced by a network of intramolecular interactions.

Hydrogen Bonding Networks

Intramolecular hydrogen bonds can form between the amino group at the 4-position and the nitrogen atom of the quinoline ring or the bromine atom at the 3-position. The geometry of the quinoline ring system would influence the feasibility and strength of such interactions. A hydrogen bond between the N-H of the amino group and the quinoline nitrogen is plausible and would contribute to the planarity and stability of the molecule.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this compound, both the bromine and chlorine atoms can potentially participate in halogen bonds. The bromine atom at the 3-position, being larger and more polarizable than chlorine, is expected to be a stronger halogen bond donor. These interactions can occur with other electronegative atoms within the same molecule or with neighboring molecules in a condensed phase.

Solvent Effects Modeling on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. For this compound, a polar solvent is expected to stabilize charged or highly polar transition states, potentially altering reaction rates and pathways. The solubility of the compound is also dependent on the solvent, with polar solvents likely interacting favorably with the amino group and the quinoline nitrogen. The presence of halogens, however, increases the lipophilicity of the molecule.

Table 2: Estimated Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Estimated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.5 |

| Dichloromethane | 8.93 | 3.8 |

| Water | 78.39 | 4.5 |

Note: These are estimated values based on general trends observed for similar molecules and are not from direct calculations on this compound.

Supramolecular Assembly Prediction based on Intermolecular Interactions

The interplay of the various intermolecular forces, including hydrogen bonding, halogen bonding, and π-stacking interactions, governs the formation of larger, ordered structures known as supramolecular assemblies. By analyzing the nature and directionality of these interactions, it is possible to predict how molecules of this compound might arrange themselves in the solid state.

It is conceivable that the amino group and the quinoline nitrogen will be key players in forming hydrogen-bonded chains or networks. nih.gov Simultaneously, the bromine and chlorine atoms could engage in halogen bonding with neighboring molecules. The planar quinoline rings would likely favor π-stacking arrangements, leading to a layered or herringbone packing motif in the crystal structure. The prediction of the final supramolecular architecture requires detailed computational modeling, such as crystal structure prediction (CSP) algorithms, which are beyond the scope of this theoretical discussion.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A comprehensive search for specific Quantum Theory of Atoms in Molecules (QTAIM) analyses of this compound has revealed a notable absence of dedicated research studies and corresponding data for this particular compound. While the QTAIM methodology is a powerful tool for understanding chemical bonding and molecular structure, it appears that this specific quinoline derivative has not yet been the subject of such focused theoretical investigation.

The principles of QTAIM, developed by Richard Bader, are centered on the topological analysis of the electron density of a molecule. amercrystalassn.org This approach allows for the partitioning of a molecule into atomic basins, providing a quantum mechanical definition of an atom within a molecule. wiley-vch.de Key insights into the nature of chemical bonds are derived from the properties of critical points in the electron density, where the gradient of the density is zero. muni.cz

These critical points are classified based on their rank and signature. For instance, a (3, -1) critical point, known as a bond critical point (BCP), is typically found between two bonded atoms. muni.cz The values of the electron density (ρ), its Laplacian (∇²ρ), and the kinetic and potential energy densities at the BCP provide quantitative measures of the bond's character. muni.cz Generally, shared interactions, such as covalent bonds, are characterized by a high electron density and a negative Laplacian at the BCP, indicating a concentration of electron density. muni.cz Conversely, closed-shell interactions, like ionic bonds or van der Waals forces, exhibit low electron density and a positive Laplacian. muni.cz

In the absence of specific data for this compound, a hypothetical QTAIM analysis would be expected to reveal the nature of the various intramolecular interactions. For example, the C-C bonds within the quinoline ring system would likely exhibit properties of covalent bonds. The C-Cl, C-Br, and C-N bonds would show varying degrees of covalent and ionic character, which could be quantified through QTAIM parameters. Furthermore, the analysis could identify potential non-covalent interactions, such as hydrogen bonds involving the amine group, which play a crucial role in the crystal packing and intermolecular interactions of related molecules.

High-throughput computational frameworks are being developed to apply QTAIM analysis to large datasets of molecules, which could in the future include compounds like this compound. rsc.orgresearchgate.net Such studies would enable the systematic investigation of structure-property relationships across a wide range of chemical compounds. rsc.orgresearchgate.net

Given the utility of QTAIM in drug design and materials science for characterizing intermolecular interactions and predicting molecular properties, a future theoretical study on this compound and its analogues would be a valuable contribution to the field. Such research could elucidate the electronic effects of the bromo and chloro substituents on the quinoline core and the amino group, providing a deeper understanding of its chemical reactivity and potential applications.

Data Tables

No specific QTAIM data for this compound is available in the reviewed literature. A detailed QTAIM analysis would typically generate data for bond critical points (BCPs) including:

Topological Properties: Electron density (ρ(r)), Laplacian of electron density (∇²ρ(r)).

Energy Densities: Kinetic energy density (G(r)), potential energy density (V(r)), and total energy density (H(r)).

Ellipticity (ε): A measure of the anisotropy of electron density at the BCP.

A representative, though hypothetical, data table structure is provided below to illustrate the type of information a QTAIM study would yield.

Table 1: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | G(r) (au) | V(r) (au) | H(r) (au) | ε |

|---|---|---|---|---|---|---|

| C-C | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C-N | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C-Cl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C-Br | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Applications of 3 Bromo 6 Chloroquinolin 4 Amine As a Versatile Chemical Scaffold

Platform for the Synthesis of Diverse Quinoline (B57606) Derivatives

The trifunctional nature of 3-Bromo-6-chloroquinolin-4-amine makes it an excellent platform for generating a wide array of substituted quinoline derivatives. The presence of bromine at the 3-position, chlorine at the 6-position, and an amine at the 4-position allows for a variety of selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, enables sequential and site-selective introduction of different substituents.

For example, the bromine atom at the C-3 position is generally more reactive than the chlorine atom at the C-6 position in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This reactivity difference can be exploited to first introduce a substituent at the C-3 position, followed by a subsequent modification at the C-6 position under more forcing conditions. Furthermore, the 4-amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, further expanding the diversity of accessible derivatives. This controlled derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Potential Reactions for Derivatization of this compound

| Position | Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|---|

| C-3 | Bromo | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig couplings | Aryl, heteroaryl, alkyl, alkynyl, or amino-substituted quinolines |

| C-4 | Amino | Acylation, Sulfonylation, Alkylation, Reductive amination | Amides, sulfonamides, secondary/tertiary amines |

| C-6 | Chloro | Nucleophilic aromatic substitution (SNAr), Cross-coupling reactions | Alkoxy, aryloxy, amino, or carbon-linked substituents |

Building Block in Heterocyclic Compound Libraries for Chemical Space Exploration

The creation of compound libraries for high-throughput screening is a fundamental strategy in modern drug discovery and materials science. This compound serves as an ideal building block for such libraries due to its inherent structural complexity and multiple points for diversification. rsc.org By systematically reacting this scaffold with a variety of reagents, large and diverse libraries of novel quinoline-based compounds can be rapidly assembled.

The distinct reactivity of its functional groups allows for a combinatorial approach to synthesis. For instance, a set of boronic acids can be coupled at the C-3 position, followed by reaction of the amino group with a library of carboxylic acids, and finally, substitution of the C-6 chloro group with various nucleophiles. This systematic approach enables a thorough exploration of the chemical space around the quinoline core, increasing the probability of identifying compounds with desired biological activities or material properties.

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org The 4-aminoquinoline (B48711) moiety of this compound makes it a suitable precursor for certain types of MCRs. For example, the primary amino group can participate in reactions like the Ugi or Strecker reactions.

More specifically, aminoquinolines can be utilized in MCRs for the synthesis of more complex heterocyclic systems. One notable example is the Doebner reaction, a multicomponent synthesis of quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. thieme-connect.com While this compound itself would not be a starting aniline (B41778), its amino group could potentially react with aldehydes to form an imine intermediate, a key step in many MCRs that lead to the formation of new fused ring systems. The development of novel MCRs involving versatile building blocks like this is an active area of research. rsc.orgiicbe.orgacs.orgufms.br

Development of Synthetic Methodologies for Related Scaffolds

The synthesis and chemical manipulation of functionalized quinolines like this compound drive the development of new synthetic methodologies. evitachem.comatlantis-press.com For instance, developing selective conditions for the functionalization of one halogen in the presence of another (e.g., selective coupling at C-3-Br over C-6-Cl) contributes to the broader toolkit of synthetic organic chemists. researchgate.net

Research into the reactivity of this and related scaffolds can lead to the discovery of new catalysts, reaction conditions, and protecting group strategies that have applications beyond quinoline chemistry. An example is the synthesis of 6-bromo-4-iodoquinoline (B1287929) from 6-bromo-4-chloroquinoline (B1276899), which involved optimizing conditions for the halogen exchange reaction. atlantis-press.comresearchgate.net Such studies on the reactivity and selective transformation of haloquinolines are crucial for the efficient synthesis of complex targets, including active pharmaceutical ingredients. researchgate.net

Table 2: Examples of Methodologies Developed Using Haloquinoline Scaffolds

| Starting Material Type | Reaction Type | Significance | Reference |

|---|---|---|---|

| 6-bromo-4-chloroquinoline | Halogen Exchange (Finkelstein reaction) | Optimized synthesis of 6-bromo-4-iodoquinoline, a key intermediate. | atlantis-press.comresearchgate.net |

| 2,4-dichloroquinazolines | Regioselective SNAr | Selective synthesis of 4-aminoquinazolines. | |

| Haloquinolines | Palladium-catalyzed cross-coupling | Development of regioselective C-C and C-N bond formation. | researchgate.net |

Role in Advanced Organic Synthesis as a Privileged Motif

In medicinal chemistry, certain structural scaffolds, known as "privileged structures," are capable of binding to multiple biological targets with high affinity. The 4-aminoquinoline core is widely recognized as a privileged motif, forming the basis for numerous therapeutic agents, most notably antimalarial drugs like chloroquine (B1663885) and amodiaquine. nih.govnih.govrsc.orgfrontiersin.orgresearchgate.netnih.gov

This compound incorporates this privileged scaffold and is further decorated with versatile functional groups, making it a highly valuable starting material for the synthesis of new potential drug candidates. The halogen atoms provide handles for introducing a wide range of substituents that can modulate the compound's physicochemical properties and its interaction with biological targets. The ability to fine-tune the structure allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. Its role as a decorated privileged motif makes it a key player in programs aimed at discovering new drugs for various diseases, including cancer and infectious diseases like leishmaniasis. nih.govnih.govnih.gov

An in-depth analysis of the chemical compound this compound reveals a molecule of significant interest for future chemical exploration. Its substituted quinoline core, a well-established "privileged structure" in medicinal chemistry, combined with the unique placement of its bromo, chloro, and amino functional groups, presents a rich landscape for synthetic innovation and application development. nih.govresearchgate.netmdpi.com This article focuses on the prospective research directions that could unlock the full potential of this compound.

Future Research Directions and Perspectives

The strategic arrangement of reactive sites on the 3-Bromo-6-chloroquinolin-4-amine scaffold makes it a prime candidate for extensive future investigation. The following sections outline key areas where research efforts could yield significant advancements in synthetic chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-Bromo-6-chloroquinolin-4-amine, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-step reactions starting from precursors like 4-bromoaniline. For example, reacting 4-bromoaniline with ethyl propiolate and phosphorus trichloride (PCl₃) under reflux conditions in ethanol or methanol can yield intermediates, followed by halogenation steps . Adjusting solvent polarity, temperature, and stoichiometry of ammonia/amine reagents can improve yields. Comparative studies of nucleophilic aromatic substitution vs. direct halogenation routes should be conducted .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions on the quinoline ring. Key signals include downfield shifts for aromatic protons adjacent to electron-withdrawing halogens. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies NH₂ stretches (~3300 cm⁻¹). Purity can be assessed via HPLC with UV detection .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in reactions involving this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can compute molecular electrostatic potentials (MEPs) and Fukui indices to identify reactive sites. Studies on analogous quinoline derivatives show that exact exchange terms in DFT improve accuracy in predicting ionization potentials and electron affinities, critical for understanding substitution patterns .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodology : Systematic structure-activity relationship (SAR) studies should compare halogen positioning (e.g., 3-Br vs. 4-Cl) and their effects on target binding. For example, 6-chloro-4-aminoquinoline derivatives exhibit antimalarial activity by inhibiting heme detoxification, while bromine at the 3-position may enhance lipophilicity and membrane permeability. Cross-validate in vitro assays (e.g., enzyme inhibition, cytotoxicity) with computational docking simulations .

Q. How does X-ray crystallography with SHELX software enhance structural validation of halogenated quinolines?

- Methodology : Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles, resolving ambiguities in substituent positions. For halogenated quinolines, high-resolution data (e.g., < 1.0 Å) can detect anisotropic displacement parameters for heavy atoms (Br, Cl). Twin refinement in SHELX is critical for handling pseudo-symmetry in crystals .

Q. What experimental designs are recommended for studying the impact of halogen substituents on pharmacokinetic properties?

- Methodology : Use parallel synthetic routes to generate analogs with varied halogen positions (e.g., 6-Br vs. 4-Cl). Assess logP (octanol-water partition coefficient) via shake-flask methods and metabolic stability using liver microsomes. Correlate results with computational ADMET predictions (e.g., SwissADME) to optimize bioavailability .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodology : Replicate procedures under controlled conditions (e.g., inert atmosphere, purified reagents). Use design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Analytical techniques like GC-MS can identify side products (e.g., dehalogenated byproducts) that reduce yields .

Q. What computational tools reconcile conflicting biological activity data across halogenated quinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.